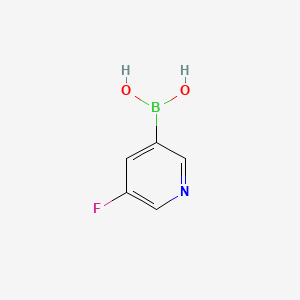







|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[B:9]([O-])([O-:14])[O:10]C(C)C.[Li]CCCC>C1COCC1>[F:8][C:6]1[CH:7]=[C:2]([B:9]([OH:14])[OH:10])[CH:3]=[N:4][CH:5]=1
|


|
Name
|
|
|
Quantity
|
25 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)F
|
|
Name
|
|
|
Quantity
|
28 kg
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
222.5 kg
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
40.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|


|
Type
|
CUSTOM
|
|
Details
|
while stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to −90° C.˜−80° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below −87° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was maintained at −88˜−83° C. for 2.5 h
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched by addition of 9% aqueous HCl (7.7 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a 1000 L glass-lined reactor
|
|
Type
|
CUSTOM
|
|
Details
|
returned to −20˜−10° C
|
|
Type
|
ADDITION
|
|
Details
|
Additional HCl solution (122.3 kg) was then added until pH
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 0˜10° C
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine (38 kg)
|
|
Type
|
STIRRING
|
|
Details
|
It was stirred for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
WAIT
|
|
Details
|
held again for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
layer separation
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous layers were extracted with EtOAc twice (51+25 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
CUSTOM
|
|
Details
|
At this pH a solid precipitated out
|
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered by centrifuge
|
|
Type
|
CUSTOM
|
|
Details
|
to dry in a tray dryer at 40˜45° C
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |